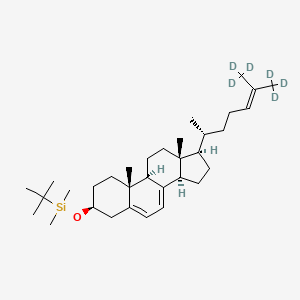
3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6: is a synthetic derivative of desmosterol, a key intermediate in the biosynthesis of cholesterol. This compound is labeled with deuterium (d6), making it useful in various scientific research applications, particularly in the field of biochemistry and pharmacology. The tert-butyldimethylsilyl group is a protective group used to enhance the stability of the molecule during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6 typically involves multiple steps, starting from desmosterol. The process includes the introduction of the tert-butyldimethylsilyl group to the hydroxyl group at the 3-position and the incorporation of deuterium atoms. The reaction conditions often involve the use of tert-butyldimethylsilyl chloride and a base such as imidazole or pyridine to facilitate the silylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the structure of the molecule.
Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can result in saturated hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, 3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6 is used as a reference standard in analytical techniques such as mass spectrometry and NMR spectroscopy. The deuterium labeling helps in the identification and quantification of the compound in complex mixtures.
Biology: In biological research, this compound is used to study cholesterol metabolism and the biosynthesis of sterols. It serves as a tracer to investigate the pathways and intermediates involved in these processes.
Medicine: In medicine, this compound is used in the development of cholesterol-lowering drugs. It helps in understanding the mechanism of action of these drugs and their effects on cholesterol biosynthesis.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various steroidal drugs. It acts as an intermediate in the production of these drugs, contributing to their efficacy and stability.
Mechanism of Action
The mechanism of action of 3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6 involves its role as an intermediate in cholesterol biosynthesis. The compound interacts with enzymes involved in the conversion of desmosterol to cholesterol. The deuterium labeling allows researchers to track the metabolic fate of the compound and understand the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Desmosterol: The parent compound, which is a direct precursor in cholesterol biosynthesis.
7-Dehydrocholesterol: Another intermediate in the cholesterol biosynthesis pathway.
Cholesterol: The final product of the biosynthesis pathway.
Uniqueness: 3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6 is unique due to its deuterium labeling and the presence of the tert-butyldimethylsilyl protective group. These features enhance its stability and make it a valuable tool in research applications, particularly in studying cholesterol metabolism and the development of cholesterol-lowering drugs.
Properties
Molecular Formula |
C33H56OSi |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
tert-butyl-[[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C33H56OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h12,14-15,24,26,28-30H,11,13,16-22H2,1-10H3/t24-,26+,28-,29+,30+,32+,33-/m1/s1/i1D3,2D3 |
InChI Key |
WMYHVBGDMMKBLR-UAJCDAAOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















